molecular formula C10H11NO2S B178947 (4R)-2-phenylthiazolidine-4-carboxylic acid CAS No. 196930-46-8

(4R)-2-phenylthiazolidine-4-carboxylic acid

Cat. No.: B178947
CAS No.: 196930-46-8
M. Wt: 209.27 g/mol
InChI Key: AZDYQBFYMBALBY-IENPIDJESA-N
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Description

(4R)-2-Phenylthiazolidine-4-carboxylic acid (CAS 196930-46-8) is a chiral thiazolidine derivative that serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer compounds. Scientific research has identified this core structure as a key precursor to a class of potent 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) . These derivatives have demonstrated significant growth-inhibitory activity and selectivity in vitro against a range of cancer cell lines, including melanoma and prostate cancer . One prominent derivative exhibited potent in vivo efficacy, significantly inhibiting the growth of human melanoma tumors in a mouse model and showing higher efficacy than the established drug dacarbazine . The compound is synthesized from L-cysteine, which fixes the chirality at the C4 position, and it typically exists as a mixture of two diastereomers when a chiral center is also present at C2 . Researchers value this chemical for its potential in structure-activity relationship (SAR) studies to develop new chemotherapeutic agents targeting resistant cancers. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)/t8-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDYQBFYMBALBY-IENPIDJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451723
Record name (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196930-46-8
Record name (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Laboratory-Scale Procedure

In a representative method, L-cysteine hydrochloride hydrate (0.01 mol) is dissolved in water (200 mL) with sodium bicarbonate (1.1 equivalents) to neutralize the hydrochloride. Benzaldehyde (1.1 equivalents) in 95% ethanol (200 mL) is added dropwise, and the mixture is stirred at ambient temperature for 6 hours. The precipitate is filtered, washed with ethanol, and dried to yield a white solid (95% yield). This protocol avoids extreme temperatures, minimizing racemization at the C4 position.

Solvent and Temperature Effects

Variants of this method employ different solvent systems. For example, a 1:3 ethanol-water mixture under room-temperature stirring for 12 hours achieves an 80% yield but produces a cis/trans diastereomer ratio of 61:39. Polar solvents like dimethyl sulfoxide (DMSO) favor the trans-(2S,4R) isomer, while chloroform stabilizes the cis-(2R,4R) form. Elevated temperatures (>40°C) are generally avoided due to accelerated epimerization at C2.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining stereochemical integrity.

Large-Batch Cyclocondensation

Key adaptations for scale-up include:

  • Continuous Stirred-Tank Reactors (CSTRs): Enable efficient mixing of aqueous and ethanol phases, reducing reaction time to 4–5 hours.

  • In Situ pH Monitoring: Automated titration maintains pH 7–8 via sodium bicarbonate addition, preventing cysteine oxidation.

  • Crystallization Optimization: Ethanol-water gradients (1:3 to 1:1) enhance crystal growth, increasing purity to >98%.

Diastereomer Separation

The cis/trans mixture necessitates post-synthesis resolution. Industrial facilities employ:

  • Preparative HPLC: Using chiral columns (e.g., Chiralpak IA) with hexane-isopropanol mobile phases.

  • Kinetic Resolution: Enzymatic hydrolysis with lipases selectively cleaves the trans isomer, enriching cis-(4R) product.

Stereochemical Control and Mechanistic Insights

The thiazolidine ring’s stereochemistry arises from the cysteine’s inherent chirality and reaction dynamics.

Cis vs. Trans Diastereomer Formation

The equilibrium between cis-(2R,4R) and trans-(2S,4R) isomers is solvent-dependent (Table 1).

Table 1: Diastereomer Ratios in Different Solvents

SolventCis:Trans RatioYield (%)
CDCl₃61:3980
DMSO-d₆45:5575
Ethanol50:5095

Epimerization Pathways

Epimerization at C2 occurs via ring-opening to a thiol-aldehyde intermediate, followed by re-closure with inverted configuration. Acidic conditions accelerate this process, while neutral pH stabilizes the desired cis isomer.

Purification and Characterization

Recrystallization Protocols

Recrystallization from ethanol-water (1:3) removes unreacted benzaldehyde and sodium salts, yielding >99% pure product. Industrial processes may use activated charcoal treatment to decolorize batches.

Spectroscopic Confirmation

  • FT-IR: Zwitterionic NH₂⁺ stretch (3100–2700 cm⁻¹), carboxylate COO⁻ (1573 cm⁻¹).

  • ¹H NMR (CDCl₃): δ 3.15–3.25 (m, 2H, CH₂S), δ 4.45 (t, 1H, C4-H), δ 7.30–7.50 (m, 5H, Ph).

  • X-ray Crystallography: Confirms absolute (4R) configuration via anomalous dispersion methods.

Alternative Synthetic Routes

Boc-Protected Intermediate Strategy

Boc-protection of the thiazolidine amine enables functionalization at C4 (Scheme 1):

  • Boc₂O in THF converts this compound to its Boc-protected derivative.

  • EDCI/HOBt-mediated coupling with amines forms amides.

  • TFA deprotection yields target analogs without epimerization.

Enzymatic Synthesis

Immobilized cysteine desulfhydrase catalyzes benzaldehyde and cysteine condensation in phosphate buffer (pH 7.4), achieving 70% yield with >90% cis selectivity .

Chemical Reactions Analysis

Types of Reactions

(4R)-2-phenylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

PTCA derivatives have shown promising results in inhibiting various cancer cell lines. A series of studies have highlighted the compound's efficacy against melanoma and prostate cancer:

  • Synthesis and Evaluation : Researchers synthesized several derivatives of PTCA, including amides, which were tested for antiproliferative activity against melanoma cell lines (B16-F1, A375, WM-164) and prostate cancer cell lines (DU 145, PC-3, LNCaP) . For instance, compound 3id exhibited notable selectivity and growth inhibition against melanoma cells, while compounds 15b and 3ac demonstrated good potency against prostate cancer cells.
  • NCI-60 Screening : Compounds derived from PTCA were subjected to the National Cancer Institute's 60 human tumor cell line screening. Results indicated that derivatives such as octadecylamide inhibited growth across various cancer types with GI50 values ranging from 0.12 µM to 10.9 µM .

Enzyme Inhibition

PTCA has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production:

  • Tyrosinase Inhibition Studies : A study reported that certain PTCA derivatives can inhibit tyrosinase activity significantly. For example, the compound (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid achieved a 66.47% inhibition at 20 µM concentration . The mechanism involves competitive inhibition, making it a candidate for applications in skin whitening agents.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of PTCA derivatives with tyrosinase, supporting experimental findings .

Antibacterial Properties

PTCA derivatives have also been evaluated for their antibacterial activities:

  • Antibacterial Testing : Various N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid derivatives exhibited enhanced antibacterial properties against several bacterial strains compared to their non-substituted counterparts . This suggests potential applications in developing new antibacterial agents.

Table 1: Summary of Biological Activities of PTCA Derivatives

Compound NameTarget Cell Line(s)IC50 Value (µM)Activity Type
Compound 3idMelanoma (B16-F1, A375)Not specifiedAntiproliferative
Compound 15bProstate Cancer (DU 145)Not specifiedAntiproliferative
(2R/S,4R)-2-(2,4-dimethoxyphenyl)Tyrosinase20 μMEnzyme Inhibition
N-tert-butoxycarbonyl derivativeVarious Bacterial StrainsNot specifiedAntibacterial

Mechanism of Action

The mechanism of action of (4R)-2-phenylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Modifications and Stereochemical Effects

  • Substituents at C2: Modifications like 4-acetylamino-phenyl (3ib) or 4-hydroxyphenyl () alter electronic properties and solubility. The trifluoromethyl group () enhances metabolic stability, while nitro groups () may enable redox-sensitive activity .
  • Amide Derivatives : Amidation of the carboxylic acid (e.g., adamantylamide in 3ib or hexadecylamide in 3ja) increases lipophilicity, influencing bioavailability and target engagement .
  • Stereochemistry : Diastereomers (e.g., Compound 15) exhibit distinct biological effects. The (4R)-configuration in the parent compound is crucial for its chiral interactions, whereas mixtures of stereoisomers in derivatives like Compound 15 may broaden activity profiles .

Industrial Relevance

  • Commercial suppliers (e.g., American Elements) offer high-purity (97%) this compound, underscoring its industrial demand .

Biological Activity

(4R)-2-phenylthiazolidine-4-carboxylic acid, a compound belonging to the thiazolidine family, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of L-cysteine with appropriate benzaldehydes under mild conditions. Variations in substituents on the phenyl ring can significantly influence the biological activity of the resulting derivatives. For instance, modifications at the 2-position of the thiazolidine ring have been shown to enhance tyrosinase inhibition and antioxidant properties .

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. Research indicates that various derivatives of thiazolidine-4-carboxylic acid exhibit significant inhibitory effects on tyrosinase activity. For example, one study reported that a derivative with a 2,4-dimethoxyphenyl substitution inhibited tyrosinase by 66.47% at a concentration of 20 μM, demonstrating competitive inhibition kinetics .

2. Antioxidant Properties

The antioxidant activity of this compound derivatives has been evaluated using DPPH free radical scavenging assays. One derivative showed an IC50 value of 18.17 µg/mL, indicating strong antioxidant potential . This property is particularly relevant for cellular protection against oxidative stress, which is implicated in various diseases.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives against melanoma and prostate cancer cell lines. For instance, specific derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal fibroblasts. The structure-activity relationship (SAR) analysis revealed that modifications to the side chain and thiazolidine ring significantly impacted antiproliferative efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound interacts with enzymes such as tyrosinase and catalase, enhancing their activity and modulating their structures . Binding studies indicate strong interactions with bovine serum albumin (BSA) and bovine liver catalase (BLC), enhancing catalase activity and providing cellular protection from oxidative stress .
  • Cellular Pathways : The compound has been shown to influence apoptotic pathways in cancer cells, promoting apoptosis through cell cycle arrest mechanisms . This suggests potential therapeutic applications in oncology.

Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Identified as a potent tyrosinase inhibitor with competitive inhibition kinetics.
Demonstrated significant antioxidant activity with low IC50 values in free radical scavenging assays.
Showed selective cytotoxicity against melanoma and prostate cancer cell lines with detailed SAR analysis.

Q & A

Q. What are the most efficient synthetic routes for (4R)-2-phenylthiazolidine-4-carboxylic acid, and how is stereochemical purity ensured?

The compound is synthesized via a green method using L-cysteine and benzaldehyde, achieving an 87% yield over three steps. Stereochemical control is maintained by leveraging the chiral center of L-cysteine. Characterization via ^1H NMR, ^13C NMR, and MS confirms the (4R) configuration . Alternative routes involve Boc-protected intermediates and amidation with amines, followed by TFA deprotection. Reaction conditions (e.g., EDCI/HOBt coupling in CH₂Cl₂) and purification via silica column chromatography are critical for purity .

Q. What analytical techniques are essential for confirming the structure of this compound derivatives?

^1H NMR is used to verify proton environments (e.g., phenyl protons at δ 7.25–7.52 ppm, thiazolidine ring protons at δ 3.06–4.23 ppm). MS confirms molecular weight (e.g., [M+H]+ peaks for derivatives like 3ja at m/z 403.2). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Stereochemistry is validated by comparing optical rotation data with reference standards .

Q. How do substituents on the phenyl ring influence the stability and reactivity of this compound?

Electron-withdrawing groups (e.g., acetylaminophenyl in 3ib) enhance stability by reducing electron density on the thiazolidine ring. Bulky substituents (e.g., adamantyl in 3ib) may hinder hydrolysis but reduce solubility. Substituent effects are systematically tested via Hammett plots or computational modeling (e.g., DFT calculations) .

Advanced Research Questions

Q. How can synthetic yields of this compound amides be optimized while minimizing racemization?

Key parameters include:

  • Temperature : Low temperatures (0–5°C) during amidation reduce epimerization .
  • Catalysts : EDCI/HOBt coupling minimizes side reactions compared to DCC .
  • Solvent polarity : CH₂Cl₂ or DMF balances reactivity and solubility.
  • Purification : Gradient elution (hexane/EtOAc) in column chromatography resolves diastereomers. Yield improvements (e.g., from 35% to 76%) are achieved by optimizing amine nucleophilicity (e.g., using hexadecylamine vs. benzothiazol-2-ylamide) .

Q. What methodologies are employed to resolve contradictions in biological activity data across derivatives?

Discrepancies in UVB-protective effects (e.g., compound 15 vs. 22 in hDF assays) are addressed by:

  • Dose-response studies : Testing derivatives at 10–100 µM to establish EC₅₀ values .
  • Structural analogs : Comparing thiazolidine (compound 15) vs. thiazinane (compound 16) ring systems to assess conformational flexibility .
  • Metabolic stability assays : LC-MS/MS quantifies degradation products under physiological conditions .

Q. How can in silico tools predict the SAR of novel derivatives targeting specific enzymes?

Molecular docking (e.g., AutoDock Vina) identifies key interactions between the thiazolidine core and enzyme active sites (e.g., MMP-9 or tyrosinase). QSAR models correlate substituent descriptors (e.g., logP, molar refractivity) with inhibitory activity. Validation via MD simulations (e.g., GROMACS) ensures binding mode stability .

Q. What strategies mitigate toxicity risks during preclinical evaluation of thiazolidine derivatives?

  • In vitro toxicity screening : Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells .
  • Structural modifications : Introducing polar groups (e.g., –OH or –COOH) reduces logP and improves excretion .
  • Metabolite profiling : LC-HRMS identifies reactive metabolites (e.g., epoxide intermediates) for elimination .

Data Interpretation and Optimization

Q. How are NMR spectral discrepancies resolved for diastereomeric mixtures?

Diastereomers (e.g., 3jb and 3jc) are distinguished via NOESY (nuclear Overhauser effects) and ^13C NMR coupling constants. For example, (Z)- and (E)-octadecenylamide isomers show distinct vicinal coupling (J = 10–12 Hz vs. 15–17 Hz) in ^1H NMR .

Q. What statistical approaches validate reproducibility in SAR studies?

Triplicate experiments with ANOVA (p < 0.05) confirm activity trends. Principal component analysis (PCA) clusters derivatives by substituent type (e.g., aryl vs. alkyl amides) and bioactivity .

Safety and Handling

Q. What safety protocols are recommended for handling thiazolidine derivatives in lab settings?

  • PPE : Gloves and goggles are mandatory due to uncharacterized toxicity .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acetyl chloride) .
  • Waste disposal : Neutralize acidic byproducts (e.g., TFA) with NaHCO₃ before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-2-phenylthiazolidine-4-carboxylic acid
Reactant of Route 2
(4R)-2-phenylthiazolidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.